molecular formula C10H11NO3 B1628343 2-Acetamido-5-methylbenzoic acid CAS No. 67081-68-9

2-Acetamido-5-methylbenzoic acid

Cat. No.: B1628343
CAS No.: 67081-68-9
M. Wt: 193.2 g/mol
InChI Key: XQQLTBPENCZOIE-UHFFFAOYSA-N
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Description

2-Acetamido-5-methylbenzoic acid is an organic compound with the molecular formula C10H11NO3 It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the second position and a methyl group at the fifth position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamido-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the acylation of 5-methyl-2-aminobenzoic acid with acetic anhydride. The reaction typically occurs under reflux conditions in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction can be represented as follows:

5-methyl-2-aminobenzoic acid+acetic anhydride2-acetamido-5-methylbenzoic acid+acetic acid\text{5-methyl-2-aminobenzoic acid} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 5-methyl-2-aminobenzoic acid+acetic anhydride→2-acetamido-5-methylbenzoic acid+acetic acid

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar acylation reactions but on a larger scale. The process may be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions, such as with potassium permanganate.

    Reduction: The acetamido group can be reduced to an amino group using reducing agents like lithium aluminum hydride.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: 2-acetamido-5-carboxybenzoic acid.

    Reduction: 2-amino-5-methylbenzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: It can be used in the study of enzyme interactions and as a building block for biologically active compounds.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2-acetamido-5-methylbenzoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The acetamido group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The methyl group may affect the compound’s hydrophobic interactions and overall molecular stability.

Comparison with Similar Compounds

    2-Acetamidobenzoic acid: Lacks the methyl group at the fifth position, which can influence its reactivity and interactions.

    5-Methyl-2-aminobenzoic acid:

    2-Acetamido-4-methylbenzoic acid: The position of the methyl group is different, leading to variations in chemical behavior and biological activity.

Uniqueness: 2-Acetamido-5-methylbenzoic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and physical properties. This positioning allows for targeted interactions in synthetic and biological applications, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

2-acetamido-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-6-3-4-9(11-7(2)12)8(5-6)10(13)14/h3-5H,1-2H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQLTBPENCZOIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10557318
Record name 2-Acetamido-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67081-68-9
Record name 2-Acetamido-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10557318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 67081-68-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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